molecular formula C17H22BrNO3 B2362936 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one CAS No. 2309727-62-4

3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one

Cat. No. B2362936
CAS RN: 2309727-62-4
M. Wt: 368.271
InChI Key: UPMSBFSKZJXXGJ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one, commonly known as Bromadol, is a synthetic opioid analgesic that was first synthesized in the late 1970s. It is a potent analgesic with a high affinity for the μ-opioid receptor and is known for its long-lasting effects. Bromadol has gained attention in recent years due to its potential as a therapeutic agent for the treatment of chronic pain.

Scientific Research Applications

Antitumor Properties

  • Research on derivatives of bromophenol, such as those from the marine alga Leathesia nana, has shown selective cytotoxicity against various human cancer cell lines, indicating potential antitumor properties (Xu et al., 2004).
  • Similar compounds derived from the marine red alga Rhodomela confervoides have been studied for their antibacterial properties, which are relevant in cancer research due to the potential to target cancer-related infections (Xu et al., 2003).

Antimicrobial Activity

  • Azetidin-2-ones, with structures similar to the target compound, have been synthesized and evaluated for their potential as antimicrobial agents, providing insights into the development of new classes of antimicrobials (Halve et al., 2007).

Biochemical Evaluation

  • Research into 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of compounds with potent antiproliferative effects, providing a basis for further exploration of related structures for cancer treatment (Greene et al., 2016).

Stereoselective Synthesis

  • Studies on the synthesis of enantiomerically pure azetidin-2-ones and derivatives have opened avenues for creating specific molecular configurations that can be crucial for targeted therapeutic applications (Martelli et al., 2011).

Antioxidant Activity

  • Compounds from Rhodomela confervoides, related to the target chemical, have shown strong antioxidant activities, suggesting potential use in preventing oxidative stress-related diseases (Li et al., 2011).

properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c18-16-4-2-1-3-14(16)5-6-17(20)19-9-15(10-19)22-12-13-7-8-21-11-13/h1-4,13,15H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMSBFSKZJXXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)CCC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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